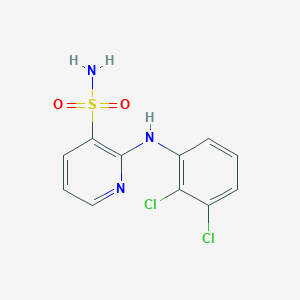
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrate, which in turn affects the downstream signaling pathway.
Efectos Bioquímicos Y Fisiológicos
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, allowing for the study of specific signaling pathways. However, one limitation is that 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in scientific research. One area of interest is the development of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide and related compounds, which could lead to the development of more potent and selective protein kinase inhibitors. Additionally, 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide could be used in the development of diagnostic tools for the detection of certain protein kinases in disease states.
Métodos De Síntesis
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloroaniline with pyridine-3-sulfonic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,3-dichloroaniline with pyridine-3-sulfonamide, followed by purification through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been used in scientific research for its ability to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in various biological pathways.
Propiedades
Número CAS |
55841-89-9 |
|---|---|
Nombre del producto |
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide |
Fórmula molecular |
C11H9Cl2N3O2S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-(2,3-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(10(7)13)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Clave InChI |
HECOKSRQEZLTGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Otros números CAS |
55841-89-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




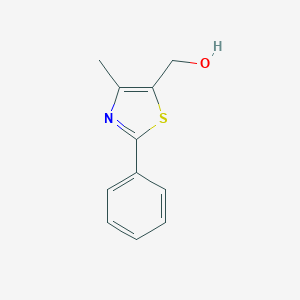




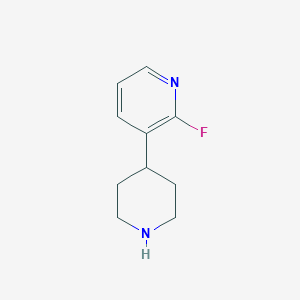
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
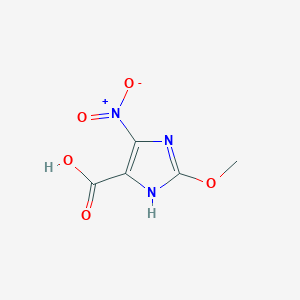
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
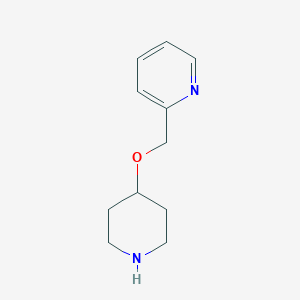
![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)